2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
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Overview
Description
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a synthetic organic compound that features a pyridazine ring substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyridazine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity through interactions with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[3-(6-methylpyridazin-3-yl)phenyl]acetamide
- 2-ethoxy-N-[3-(6-chloropyridazin-3-yl)phenyl]acetamide
- 2-ethoxy-N-[3-(6-nitropyridazin-3-yl)phenyl]acetamide
Uniqueness
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-10-14(19)16-12-6-4-5-11(9-12)13-7-8-15(18-17-13)23(2,20)21/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLVTKVJYTHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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